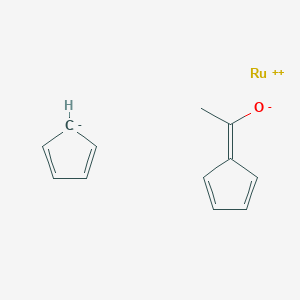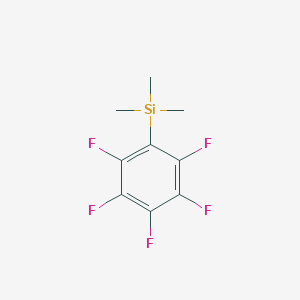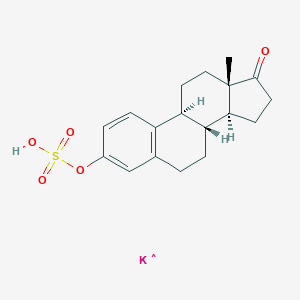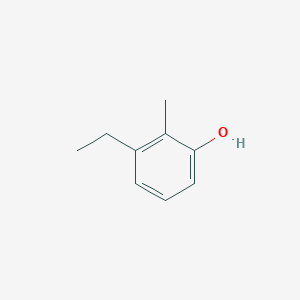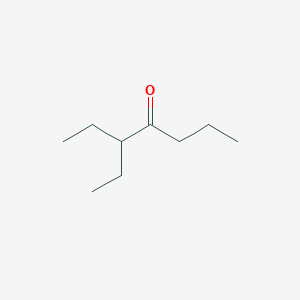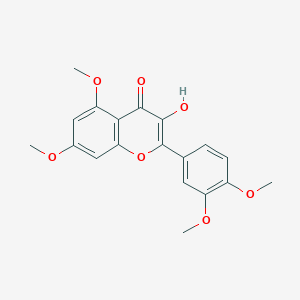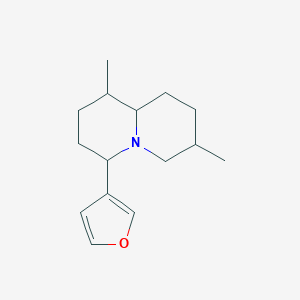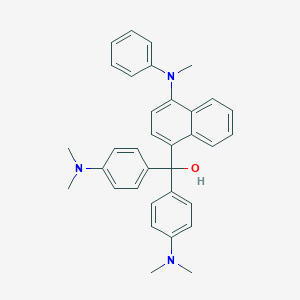
alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol, commonly known as DCMU, is a synthetic compound that is widely used in scientific research for its various applications. DCMU is a potent inhibitor of photosynthesis and is used to study the mechanism of photosynthesis in plants and algae.
科学的研究の応用
DCMU is widely used in scientific research for its various applications. It is a potent inhibitor of photosynthesis and is used to study the mechanism of photosynthesis in plants and algae. DCMU is also used in the study of the electron transport chain in photosynthesis, as it blocks the electron flow between photosystem II and photosystem I. DCMU is also used to study the effect of photosynthesis on the growth and development of plants.
作用機序
DCMU inhibits photosynthesis by blocking the electron flow between photosystem II and photosystem I. It binds to the QB site of the D1 protein in photosystem II, preventing the transfer of electrons from QA to QB. This results in the inhibition of the electron transport chain and the production of ATP and NADPH.
生化学的および生理学的効果
DCMU has various biochemical and physiological effects in plants and algae. It inhibits the production of ATP and NADPH, which are essential for the growth and development of plants. DCMU also inhibits the synthesis of chlorophyll and other pigments, resulting in the bleaching of leaves. DCMU also affects the structure and function of thylakoid membranes in chloroplasts, leading to the disruption of photosynthesis.
実験室実験の利点と制限
DCMU has several advantages for lab experiments. It is a potent inhibitor of photosynthesis and is widely used to study the mechanism of photosynthesis in plants and algae. DCMU is also relatively easy to synthesize and is readily available. However, DCMU has several limitations for lab experiments. It is toxic to plants and algae at high concentrations, which can affect the results of experiments. DCMU is also relatively expensive compared to other inhibitors of photosynthesis.
将来の方向性
There are several future directions for the study of DCMU. One area of research is the development of new inhibitors of photosynthesis that are less toxic to plants and algae. Another area of research is the study of the effect of DCMU on the growth and development of plants and algae. Finally, the use of DCMU in the study of the electron transport chain in photosynthesis could lead to the development of new drugs and treatments for various diseases.
合成法
DCMU is synthesized by the reaction of 4-(dimethylamino)phenylmagnesium bromide with 1-methyl-2-naphthol in the presence of copper(I) iodide. The resulting compound is then reacted with 4-nitrobenzyl chloride to give DCMU.
特性
CAS番号 |
1325-85-5 |
|---|---|
製品名 |
alpha,alpha-Bis(4-(dimethylamino)phenyl)-4-(methylphenylamino)naphthalene-1-methanol |
分子式 |
C34H35N3O |
分子量 |
501.7 g/mol |
IUPAC名 |
bis[4-(dimethylamino)phenyl]-[4-(N-methylanilino)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C34H35N3O/c1-35(2)27-19-15-25(16-20-27)34(38,26-17-21-28(22-18-26)36(3)4)32-23-24-33(31-14-10-9-13-30(31)32)37(5)29-11-7-6-8-12-29/h6-24,38H,1-5H3 |
InChIキー |
SOCBTLQQCNFNIE-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)N(C)C5=CC=CC=C5)O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C4=CC=CC=C43)N(C)C5=CC=CC=C5)O |
その他のCAS番号 |
1325-85-5 |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)
